![molecular formula C24H30N4O3 B11161489 1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161489.png)
1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a dimethylamino group, and a carbamoylphenyl group. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with 1-butyl-5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-(4-(dimethylamino)phenyl)urea
- 4-(dimethylamino)benzylideneamine derivatives
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
Uniqueness
1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a carbamoylphenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H30N4O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[[4-(dimethylamino)phenyl]carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-4-5-14-28-16-18(15-22(28)29)24(31)26-19-8-6-17(7-9-19)23(30)25-20-10-12-21(13-11-20)27(2)3/h6-13,18H,4-5,14-16H2,1-3H3,(H,25,30)(H,26,31) |
InChI Key |
GWSOHGCLPAOUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161420.png)
![methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161424.png)
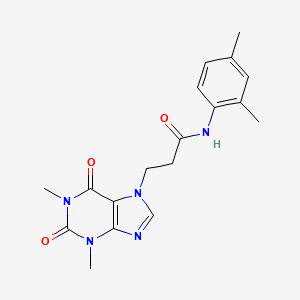
![2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11161436.png)
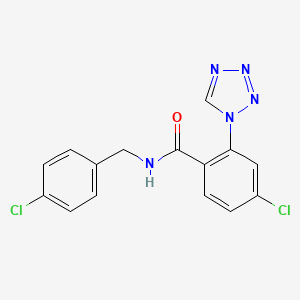
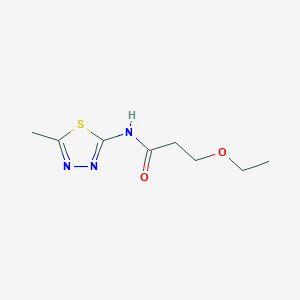
![N-[2-(butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11161457.png)
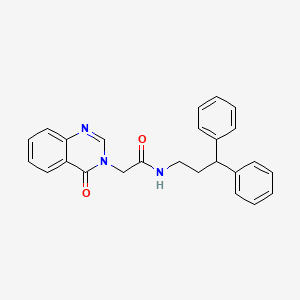
![N-(4,6-dimethylpyrimidin-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11161470.png)
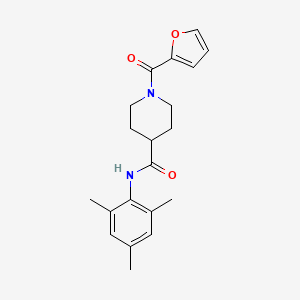
![N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11161475.png)
![5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11161484.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11161496.png)
